molecular formula C18H17N3O2S B2829050 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895468-33-4

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2829050
CAS No.: 895468-33-4
M. Wt: 339.41
InChI Key: AALQHFRUHUEPGP-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a chemical compound built on a 1,3,4-oxadiazole core, a heterocyclic scaffold renowned for its significant and diverse biological activities . This specific molecule features a 5-phenyl substitution on the oxadiazole ring and a propanamide side chain modified with a p-tolylthio group. While direct biological data for this exact compound may be limited in the scientific literature, its structure combines key pharmacophoric elements associated with potent physiological effects. Research on highly similar analogs, such as those where the phenyl group is replaced with a thiophene ring, has demonstrated potential as sensitizing agents in chemotherapeutic research, suggesting a mechanism that may involve the modulation of DNA damage response pathways . The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry and has been extensively documented to exhibit a wide range of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and analgesic activities . The presence of the oxadiazole ring contributes to the molecule's ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, such as enzymes and receptors . This compound is provided exclusively for research and development purposes in fields such as medicinal chemistry, drug discovery, and agricultural science. It is intended for use in laboratory settings only by qualified professionals. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13-7-9-15(10-8-13)24-12-11-16(22)19-18-21-20-17(23-18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALQHFRUHUEPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole moiety is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological activity of this compound based on various research findings.

Synthesis and Characterization

The compound can be synthesized through a condensation reaction involving p-toluic hydrazide and glycine in polyphosphoric acid. The synthesis yields a high purity product characterized by various spectroscopic techniques such as UV-Vis, FTIR, and NMR spectroscopy. The spectral data confirm the presence of the oxadiazole ring and the thioether functional group, which are crucial for its biological activity.

Table 1: Spectroscopic Data of this compound

Spectroscopic TechniqueObserved Peaks (δ)
FTIR 3435 (N-H), 1625 (C=N), 755 (N-H wag)
1H-NMR 8.00 (aromatic H), 7.42 (aromatic H), 2.39 (methyl H)
13C-NMR 164.32 (oxadiazole C), 121.11 (aromatic C)

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. In a study evaluating various derivatives of oxadiazoles, this compound showed promising activity against several bacterial strains including Staphylococcus aureus and Bacillus subtilis.

Case Study: Antibacterial Screening

In a comparative study on antibacterial activity:

  • Compound Tested: this compound
  • Bacterial Strains: Staphylococcus aureus, Escherichia coli, Bacillus subtilis

The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ampicillin and tetracycline. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The oxadiazole derivatives have also been investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulatory proteins.

The biological activity of this compound is believed to stem from:

  • Oxidative Stress Induction: The compound may increase reactive oxygen species (ROS) levels in target cells.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Interaction: Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and cancer progression.

Comparison with Similar Compounds

The structural and functional attributes of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can be contextualized against closely related analogs, as outlined below:

Structural Analogues and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Differences
This compound (Target) C₁₈H₁₇N₃O₂S₂ 383.48 (calculated) Not reported p-Tolylthio group on propanamide
3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide (8a) C₁₄H₁₂N₄O₂S₂ 332 120–121 Thiazol-2-yl group instead of p-tolylthio
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 346 117–118 5-Methylthiazol-2-yl substituent
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 346 135–136 4-Methylphenyl on oxadiazole
N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6c) C₂₃H₁₉N₃O₄ 417.42 166–167 Furan-carbohydrazide backbone

Key Observations :

  • Substituent Effects : Replacement of the thiazol-2-yl group (8a) with p-tolylthio increases molecular weight and lipophilicity, which may influence bioavailability.
  • Thermal Stability : Melting points vary significantly (117–167°C), reflecting differences in crystallinity and intermolecular interactions (e.g., hydrogen bonding in carbohydrazides ).
  • Electronic Properties : Electron-donating groups (e.g., 4-methylphenyl in 8d) may enhance oxadiazole ring stability compared to electron-withdrawing substituents .
Spectral and Analytical Data

Infrared (IR) and nuclear magnetic resonance (NMR) data highlight functional group variations:

  • IR Spectroscopy :
    • Target compound (inferred): Expected C=O (amide, ~1650–1680 cm⁻¹), C=N (oxadiazole, ~1600 cm⁻¹), and S–C (thioether, ~650 cm⁻¹).
    • Analogues: Compounds like 8a show C=O at 1680 cm⁻¹ and C=N at 1605 cm⁻¹ , while carbohydrazides (6c) exhibit additional NH stretches (~3200 cm⁻¹) .
  • ¹H-NMR :
    • p-Tolylthio group: Anticipated singlet for methyl protons (~δ 2.35 ppm) and aromatic protons (δ 7.1–7.3 ppm).
    • Thiazole-containing derivatives (8a, 8e): Distinct thiazole protons at δ 7.2–7.5 ppm .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives with propanamide intermediates. Critical parameters include:

  • Temperature : Optimal reflux conditions (e.g., 80–100°C) for cyclization steps to minimize side reactions .

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or toluene/water mixtures) enhance nucleophilic substitution efficiency .

  • Catalysts/Reagents : Triethylamine (TEA) or NaN₃ for azide formation, and coupling agents like COMU® for amide bond formation .

  • Example : A yield of 82–88% was achieved for similar oxadiazole-propanamide hybrids using controlled reflux and TLC monitoring .

    Reaction Step Conditions Yield Reference
    Oxadiazole-thiol synthesisReflux in toluene/water (8:2)87%
    Propanamide couplingDMF, TEA, room temperature82–88%

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Key signals include:

  • Oxadiazole protons : δ 8.1–8.5 ppm (aromatic protons).

  • Propanamide NH : δ 10.2–10.8 ppm (broad singlet) .

  • p-Tolylthio group : δ 2.3–2.5 ppm (methyl protons) .

  • IR Spectroscopy : Peaks at 1665 cm⁻¹ (C=O stretch) and 3334 cm⁻¹ (N–H stretch) confirm amide/oxadiazole moieties .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 332–346) validate molecular weight .

    Technique Key Peaks Structural Assignment
    ¹H-NMRδ 8.2 ppm (d, J=8.4 Hz)Oxadiazole aromatic protons
    ¹³C-NMRδ 160.0 ppmOxadiazole C-2
    IR1665 cm⁻¹Amide C=O stretch

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding interactions with target enzymes (e.g., alkaline phosphatase or urease). Focus on:
  • Hydrogen Bonding : Between the oxadiazole nitrogen and enzyme active sites .
  • Hydrophobic Interactions : p-Tolylthio groups enhancing binding to hydrophobic pockets .
  • Example : Thiazole-oxadiazole hybrids showed IC₅₀ values of 12–18 µM against alkaline phosphatase, correlating with docking scores .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like enzyme concentration (e.g., 0.1–0.5 U/mL for urease assays) and incubation time (30–60 mins) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance activity. For example:
  • 4-Nitrophenyl derivatives : Increased urease inhibition (IC₅₀ = 8.2 µM) vs. unsubstituted analogs (IC₅₀ = 22 µM) .
  • Meta-Analysis : Compare logP values and solubility (e.g., ethanol ≥3.07 mg/mL) to correlate bioavailability with activity .

Q. How are advanced synthetic routes (e.g., green chemistry) applied to optimize this compound’s synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from 7 hours to 30 minutes for oxadiazole cyclization .
  • Solvent-Free Conditions : Use of ball milling for propanamide coupling, achieving 85% yield with minimal waste .
  • Catalytic Recycling : Immobilized lipases or Pd catalysts for iterative coupling steps .

Data Analysis and Experimental Design

Q. How are stability studies (e.g., thermal degradation) conducted for this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition points (e.g., 200–220°C for oxadiazole derivatives) .
  • pH Stability : Incubate in buffers (pH 2–12) for 24 hours, monitor via HPLC for degradation products .

Q. What in vitro assays are used to evaluate its enzyme inhibitory activity?

  • Methodological Answer :

  • Alkaline Phosphatase Assay :

Prepare 0.1 M Tris-HCl buffer (pH 8.5).

Add p-nitrophenyl phosphate (5 mM) as substrate.

Measure absorbance at 405 nm after 30 mins .

  • Urease Inhibition :

Use jack bean urease (5 U/mL) in urea solution.

Monitor NH₃ production via indophenol method at 630 nm .

Tables of Key Findings

Biological Activity Compound Variant IC₅₀/EC₅₀ Reference
Alkaline phosphatase inhibition8e (5-methyl-thiazole)12 µM
Urease inhibition4-nitrophenyl derivative8.2 µM
Antiviral (SARS-CoV-2)Honokiol-oxadiazole hybridEC₅₀ = 1.8 µM

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